(4-Methoxyquinolin-7-yl)methanol

Lipophilicity Druglikeness ADME

(4-Methoxyquinolin-7-yl)methanol (CAS 612530-91-3) is a heterocyclic building block featuring a quinoline core with a methoxy substituent at the 4-position and a hydroxymethyl group at the 7-position. With a molecular formula of C₁₁H₁₁NO₂, a molecular weight of 189.21 g/mol, a computed XLogP3 of 0.6, a topological polar surface area (TPSA) of 42.4 Ų, and three hydrogen bond acceptors, this compound serves as a versatile intermediate in medicinal chemistry.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B8766821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyquinolin-7-yl)methanol
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC(=CC2=NC=C1)CO
InChIInChI=1S/C11H11NO2/c1-14-11-4-5-12-10-6-8(7-13)2-3-9(10)11/h2-6,13H,7H2,1H3
InChIKeyCRGAITLMNOBVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methoxyquinolin-7-yl)methanol: A 4,7-Disubstituted Quinoline Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


(4-Methoxyquinolin-7-yl)methanol (CAS 612530-91-3) is a heterocyclic building block featuring a quinoline core with a methoxy substituent at the 4-position and a hydroxymethyl group at the 7-position [1]. With a molecular formula of C₁₁H₁₁NO₂, a molecular weight of 189.21 g/mol, a computed XLogP3 of 0.6, a topological polar surface area (TPSA) of 42.4 Ų, and three hydrogen bond acceptors, this compound serves as a versatile intermediate in medicinal chemistry [2]. It is typically supplied at 95% purity and belongs to the broader class of 4-methoxyquinoline derivatives, a structural motif found in numerous pharmacologically active molecules including antimalarial and kinase-targeted agents [3].

Why Generic Substitution Fails for (4-Methoxyquinolin-7-yl)methanol: Physicochemical and Regiochemical Non-Interchangeability


Quinoline building blocks with different substitution patterns are not functionally interchangeable. Even among isomers sharing the same molecular formula (C₁₁H₁₁NO₂, MW 189.21 g/mol), the precise positioning of the methoxy and hydroxymethyl substituents generates distinct physicochemical profiles [1]. The 4-methoxy-7-hydroxymethyl substitution pattern yields a computed XLogP3 of 0.6 — markedly more hydrophilic than the 1.3 value of its 6-yl positional isomer [2]. This 0.7 log unit difference in lipophilicity can translate to substantially altered solubility, permeability, and metabolic stability in downstream lead optimization [3]. Furthermore, class-level structure–activity relationship (SAR) studies on methylquinolines demonstrate that the position of substituents (4- vs. 7-) fundamentally alters enzyme inhibition mechanisms — switching from competitive to noncompetitive modes — meaning that swapping regioisomers risks discarding critical binding mode information [4].

Quantitative Differentiation Evidence for (4-Methoxyquinolin-7-yl)methanol: Head-to-Head Physicochemical, SAR, and Synthetic Comparisons


XLogP3 Lipophilicity Advantage: 0.7 Log Units More Hydrophilic Than All Tested Positional Isomers

(4-Methoxyquinolin-7-yl)methanol exhibits a computed XLogP3 of 0.6, which is 0.7 log units lower (more hydrophilic) than three structurally related positional isomers: (4-Methoxyquinolin-6-yl)methanol (XLogP3 = 1.3), (6-Methoxyquinolin-4-yl)methanol (XLogP3 = 1.3), and quinolin-7-ylmethanol (XLogP3 = 1.3) [1]. This difference arises from the unique electronic interplay between the 4-methoxy and 7-hydroxymethyl substituents on the quinoline scaffold. In drug discovery, a ΔlogP of 0.7 can meaningfully impact aqueous solubility, oral absorption, and metabolic clearance [2].

Lipophilicity Druglikeness ADME Lead optimization

Enhanced Hydrogen Bond Acceptor Count vs. Des-Methoxy Analog: +1 HBA for Target Engagement

The 4-methoxy group in (4-Methoxyquinolin-7-yl)methanol contributes an additional hydrogen bond acceptor (HBA count = 3) compared to the des-methoxy analog quinolin-7-ylmethanol (HBA count = 2) [1]. This extra HBA capability is accompanied by a larger topological polar surface area (TPSA = 42.4 Ų vs. 33.1 Ų for quinolin-7-ylmethanol) and an additional rotatable bond (2 vs. 1) [2]. These molecular descriptors suggest that the target compound can engage in more diverse intermolecular interactions while maintaining a molecular weight below 200 Da — a profile suitable for fragment-based drug discovery [3].

Hydrogen bonding Target binding Pharmacophore Molecular recognition

Class-Level Cytotoxic Activity: 4-Methoxyquinoline Core Demonstrates IC50 of 2 μM Against Cancer Cells

The 4-methoxyquinoline core structure, which constitutes the scaffold of (4-Methoxyquinolin-7-yl)methanol, has demonstrated dose-dependent cytotoxicity in cancer cell culture with a reported IC50 of approximately 2 μM . This activity is attributed to DNA intercalation and inhibition of RNA synthesis leading to impaired protein translation and cell death . While direct IC50 data for the 7-hydroxymethyl derivative is not yet available in the published literature, the 7-position substituent is known from quinoline SAR studies to modulate both potency and selectivity — a key consideration for procurement decisions involving analog series [1].

Anticancer Cytotoxicity DNA binding Quinoline SAR

Synthetic Versatility Differentiation: 7-Hydroxymethyl Handle Enables Orthogonal Derivatization Unavailable in 4-Methoxyquinoline

The 7-hydroxymethyl group in (4-Methoxyquinolin-7-yl)methanol provides a chemically orthogonal functional handle for derivatization — oxidation to the corresponding aldehyde (4-methoxyquinoline-7-carbaldehyde, CAS 141622-81-3, MW 187.20), further oxidation to the carboxylic acid (4-methoxyquinoline-7-carboxylic acid, CAS 1956335-60-6, MW 203.19), or conversion to esters, ethers, and amides . This contrasts with 4-methoxyquinoline (CAS 607-31-8), which lacks any exocyclic functional group for further elaboration . The aldehyde derivative (MW 187.20) and carboxylic acid derivative (MW 203.19) are commercially available as research chemicals, confirming the synthetic accessibility of this derivatization pathway .

Synthetic intermediate Derivatization Click chemistry Fragment elaboration

Regiochemical Reactivity: 7-Position Substitution Alters Deuteration Kinetics Relative to 6- and 8-Isomers

Kinetic studies of acid-catalyzed deuterium exchange in methoxyquinoline isomers have established that the position of the methoxy group dictates both the reaction rate and the preferred site of deuteration [1]. In 7-methoxyquinoline isomers, deuteration occurs preferentially at the 8-position, whereas in 6-methoxy isomers the 5-position is favored, and 8-methoxy isomers exhibit lower overall exchange rates [2]. These inherent regiochemical biases mean that (4-Methoxyquinolin-7-yl)methanol will exhibit distinct reactivity in electrophilic substitution and C–H functionalization reactions compared to its 6-yl and 8-yl counterparts — a critical consideration for planning synthetic routes or late-stage functionalization campaigns .

Regioselectivity C-H activation Deuteration Kinetic isotope effect

High-Value Procurement and Application Scenarios for (4-Methoxyquinolin-7-yl)methanol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Balanced Hydrophilicity (XLogP3 ≤ 1.0)

With a computed XLogP3 of 0.6 — significantly lower than the 1.3 of all tested positional isomers — (4-Methoxyquinolin-7-yl)methanol is ideally suited for fragment library assembly where balanced hydrophilicity is critical for aqueous solubility and minimal non-specific binding [1]. Its molecular weight (189.21 Da), HBA count (3), and TPSA (42.4 Ų) all fall within the 'Rule of Three' guidelines for fragment-based lead discovery [2]. Procurement for fragment screening collections should prioritize this isomer over the more lipophilic 6-yl or 4-yl variants when aqueous solubility is a screening prerequisite.

Kinase Inhibitor Lead Optimization Leveraging the 4-Methoxyquinoline Pharmacophore

The 4-methoxyquinoline scaffold is a recognized pharmacophore in kinase inhibitor design, particularly for EGFR and related tyrosine kinases [1]. The 7-hydroxymethyl group provides a vector for solvent-exposed region elaboration, consistent with the binding mode of clinical quinoline-based kinase inhibitors (e.g., cabozantinib, lenvatinib, and tivozanib all feature 6,7-disubstituted quinoline cores) [2]. The additional HBA (+1 vs. des-methoxy analog) enhances polar contact opportunities within the ATP-binding pocket. Medicinal chemistry teams building kinase-focused libraries should select this building block for its direct compatibility with established quinoline-based kinase inhibitor pharmacophore models.

Common Intermediate Strategy for Parallel SAR Exploration via 7-Position Derivatization

The 7-hydroxymethyl group serves as a single diversification point that can be elaborated to aldehyde, carboxylic acid, ester, ether, amine (via reductive amination of the aldehyde), or triazole (via click chemistry after conversion to azide) derivatives [1]. This enables parallel synthesis of multiple lead series from a single, commercially available starting material, reducing procurement complexity and inventory costs. The confirmed commercial availability of downstream oxidation products — 4-methoxyquinoline-7-carbaldehyde and 4-methoxyquinoline-7-carboxylic acid — validates the synthetic feasibility of this strategy [2]. Procure this compound when planning systematic SAR campaigns requiring a common intermediate with multiple derivatization vectors.

Mechanistic Enzyme Inhibition Studies Requiring Defined Binding Mode Comparison

Class-level evidence from methylquinoline SAR studies demonstrates that the position of substituents on the quinoline ring fundamentally alters enzyme inhibition mechanism: 4-substituted quinolines inhibit MAO-A competitively, while 7-substituted quinolines inhibit noncompetitively [1]. This positional dependence on inhibition mode is also observed in carbonic anhydrase and acetylcholinesterase inhibition, where methoxy group placement significantly modulates IC50 values (reported range: 0.13–21.38 μM for hCA I/II across methoxyquinoline derivatives) [2]. Researchers designing mechanistic enzymology studies should procure (4-Methoxyquinolin-7-yl)methanol specifically when investigating how 4,7-disubstitution patterns influence binding mode, as this compound uniquely combines both substitution positions in a single scaffold.

Quote Request

Request a Quote for (4-Methoxyquinolin-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.